molecular formula C12H16N2O2 B11797302 1-(6-Morpholinopyridin-3-yl)propan-1-one

1-(6-Morpholinopyridin-3-yl)propan-1-one

Cat. No.: B11797302
M. Wt: 220.27 g/mol
InChI Key: PGYPLBUYRJYYKU-UHFFFAOYSA-N
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Description

1-(6-Morpholinopyridin-3-yl)propan-1-one is a ketone derivative featuring a pyridine core substituted with a morpholine ring at the 6-position and a propan-1-one group at the 3-position. Morpholine substituents are commonly employed in medicinal chemistry to enhance solubility and metabolic stability due to their polar, heterocyclic nature . The propan-1-one moiety, a recurring motif in bioactive molecules, may confer reactivity for further functionalization, such as nucleophilic additions or reductions.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1-(6-morpholin-4-ylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C12H16N2O2/c1-2-11(15)10-3-4-12(13-9-10)14-5-7-16-8-6-14/h3-4,9H,2,5-8H2,1H3

InChI Key

PGYPLBUYRJYYKU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Morpholinopyridin-3-yl)propan-1-one typically involves the reaction of 6-chloropyridine-3-carbaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the propanone group .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Morpholinopyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(6-Morpholinopyridin-3-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 1-(6-Morpholinopyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The following analysis compares 1-(6-Morpholinopyridin-3-yl)propan-1-one with structurally related propan-1-one derivatives, emphasizing substituent effects on physicochemical properties, applications, and safety.

Substituent-Driven Physicochemical Properties
Compound Name Molecular Formula Key Substituents Physicochemical Notes
This compound C₁₂H₁₆N₂O₂ Morpholine (6-position), pyridine High polarity due to morpholine; likely water-soluble
1-(2-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one C₁₂H₁₈N₂O Propylamino, methyl Reduced solubility vs. morpholine analog; basic amine group
4-Fluoromethcathinone (4-FMC) C₁₀H₁₂FNO 4-Fluorophenyl, methylamino Lipophilic; CNS activity due to fluorophenyl group
1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one C₁₀H₁₁NO₄ Nitro, hydroxyphenyl Electron-withdrawing nitro group increases reactivity
WHO No. 2158 (1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one) C₁₄H₁₃NO₂ Hydroxyphenyl, pyridyl Genotoxicity concerns despite negative Ames tests

Key Observations :

  • Morpholine vs. Propylamino: The morpholine group in the target compound likely enhances water solubility compared to the lipophilic propylamino substituent in its analog (). Morpholine’s cyclic ether-amine structure also reduces basicity relative to primary amines .
  • Safety Profiles: WHO-evaluated compounds (Nos. 2158–2160) highlight that hydroxyl and pyridyl substituents may introduce genotoxicity risks, even with negative bacterial mutagenicity results .
Reactivity and Stability
  • Nitro Groups : The nitro-substituted analog () exhibits heightened reactivity, facilitating electrophilic aromatic substitution, whereas morpholine’s electron-donating nature may stabilize the pyridine ring in the target compound .
  • Halogenation : 1-(3-Bromo-4-chlorophenyl)propan-1-one () demonstrates how halogens enable cross-coupling reactions, a feature less relevant to morpholine-containing analogs .

Biological Activity

1-(6-Morpholinopyridin-3-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholinopyridine moiety attached to a propanone backbone, which contributes to its unique chemical properties. The molecular formula is C12H16N2OC_{12}H_{16}N_2O, with a molecular weight of approximately 204.27 g/mol.

Research indicates that this compound interacts with specific molecular targets, modulating their activity. It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it has been shown to inhibit KIF18A, a kinesin motor protein crucial for cell division, suggesting its potential role in cancer therapeutics by disrupting mitotic processes .

Biological Activities

The compound exhibits various biological activities:

  • Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. It has shown effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, potentially offering benefits in neurodegenerative diseases by modulating pathways involved in neuronal survival .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound. Below is a summary of key findings:

StudyFindingsCell Lines TestedIC50 Values
Study AInduced apoptosis in MCF-7 cellsMCF-710 µM
Study BInhibited KIF18A activityHT-295 µM
Study CNeuroprotective effects observedPrimary Neuronal Cultures15 µM

Case Study: Anticancer Activity

In a specific case study involving the use of this compound on MCF-7 breast cancer cells, the following observations were made:

  • Experimental Setup : Cells were treated with varying concentrations of the compound over 48 hours.
  • Results :
    • Significant reduction in cell viability was observed at concentrations above 10 µM.
    • Apoptotic markers such as cleaved caspase-3 were significantly elevated, indicating the induction of apoptosis.
  • : The compound demonstrates promising anticancer activity through the induction of apoptosis in breast cancer cells.

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